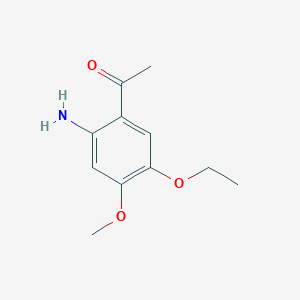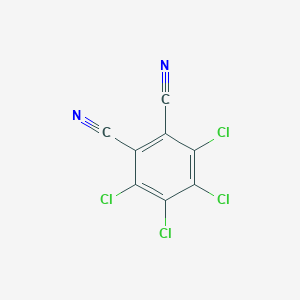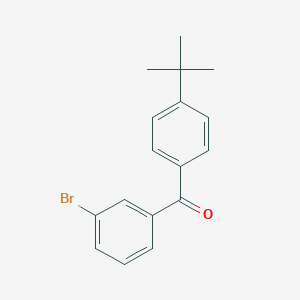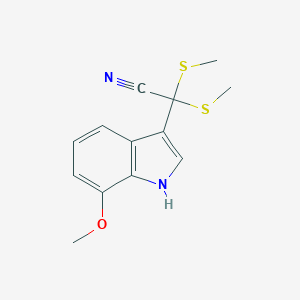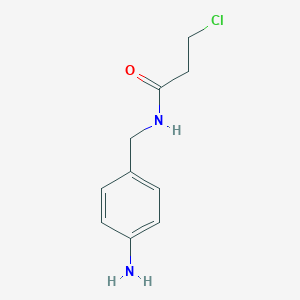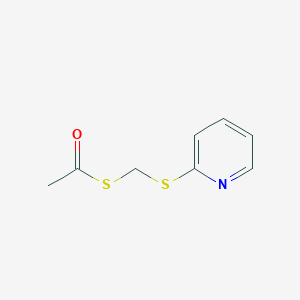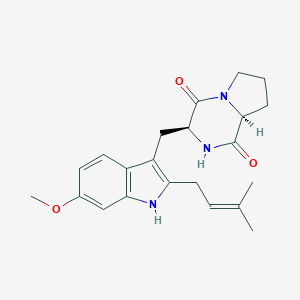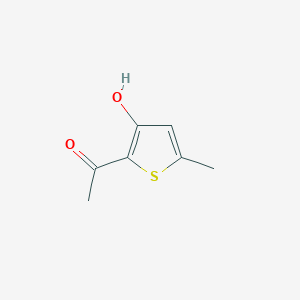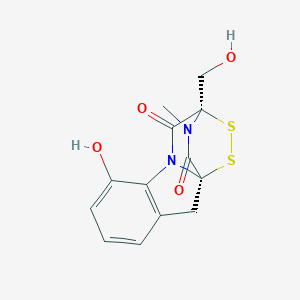![molecular formula C18H10O3 B161291 4-Phenylnaphtho[2,3-c]furan-1,3-dione CAS No. 1985-37-1](/img/structure/B161291.png)
4-Phenylnaphtho[2,3-c]furan-1,3-dione
Overview
Description
4-Phenylnaphtho[2,3-c]furan-1,3-dione is a complex organic compound belonging to the class of arylnaphthalene lactones. These compounds are known for their diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties . The structure of this compound consists of a naphthalene ring fused with a furan ring and a phenyl group, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
It is known that this compound belongs to a class of molecules called arylnaphthalene lactones , which have been studied for their wide variety of biological activities such as antifungal , antileishmanial , antiviral , and anti-inflammatory properties.
Mode of Action
It is known that arylnaphthalene lactones, the class of compounds to which it belongs, exhibit their biological activities through various mechanisms depending on the specific target and biological context .
Biochemical Pathways
Given the wide range of biological activities exhibited by arylnaphthalene lactones , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Arylnaphthalene lactones, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 4-Phenylnaphtho[2,3-c]furan-1,3-dione can be achieved through various synthetic routes. One common method involves the intramolecular Diels-Alder reaction of phenylpropiolic acid anhydrides . This reaction is typically carried out under high-temperature conditions, often using toluene as a solvent and heating the mixture at 140°C for one hour with constant stirring . Another approach involves the use of visible light-enabled [4+2] annulation reactions, which provide a more environmentally friendly and efficient method for synthesizing this compound .
Chemical Reactions Analysis
4-Phenylnaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. For example, the oxidation of this compound can lead to the formation of naphtho[2,3-b]furan-4,9-diones . Additionally, the compound can participate in substitution reactions, where functional groups on the phenyl or naphthalene rings are replaced with other substituents.
Scientific Research Applications
4-Phenylnaphtho[2,3-c]furan-1,3-dione has a wide range of scientific research applications. In chemistry, it serves as a reactive intermediate in multicomponent reactions, facilitating the synthesis of various complex molecules . In biology and medicine, its derivatives are studied for their potential therapeutic properties, including antifungal, antiviral, and anti-inflammatory activities . The compound is also used in the development of new materials with unique photophysical properties, making it valuable in the field of material science .
Comparison with Similar Compounds
4-Phenylnaphtho[2,3-c]furan-1,3-dione can be compared with other similar compounds, such as 9-Phenylnaphtho[2,3-c]furan-1,3-dione and 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1,3-dione . These compounds share a similar core structure but differ in the position of the phenyl group or the degree of saturation in the furan ring. The unique structural features of this compound contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-phenylbenzo[f][2]benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O3/c19-17-14-10-12-8-4-5-9-13(12)15(16(14)18(20)21-17)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQGZQKISQRHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280531 | |
| Record name | 4-phenylnaphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985-37-1 | |
| Record name | NSC17350 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylnaphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2,3-naphthalenedicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



